BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea

soluble epoxide hydrolase enzyme inhibition urea-based inhibitors

1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (CAS 1207030-38-3) is a synthetic urea-based compound featuring an ethoxyphenyl group, a piperazine core, and a thiophene-2-carbonyl moiety. It has been identified in patents and binding databases as a potent inhibitor of soluble epoxide hydrolase (sEH), with a reported Ki of 1.40 nM against recombinant human sEH.

Molecular Formula C20H26N4O3S
Molecular Weight 402.51
CAS No. 1207030-38-3
Cat. No. B2491855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea
CAS1207030-38-3
Molecular FormulaC20H26N4O3S
Molecular Weight402.51
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3
InChIInChI=1S/C20H26N4O3S/c1-2-27-17-7-4-3-6-16(17)22-20(26)21-9-10-23-11-13-24(14-12-23)19(25)18-8-5-15-28-18/h3-8,15H,2,9-14H2,1H3,(H2,21,22,26)
InChIKeyCCKNTQMBAULKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (CAS 1207030-38-3): Soluble Epoxide Hydrolase Inhibitor with Sub-Nanomolar Affinity


1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (CAS 1207030-38-3) is a synthetic urea-based compound featuring an ethoxyphenyl group, a piperazine core, and a thiophene-2-carbonyl moiety . It has been identified in patents and binding databases as a potent inhibitor of soluble epoxide hydrolase (sEH), with a reported Ki of 1.40 nM against recombinant human sEH [1]. This compound belongs to the piperazine urea class of sEH inhibitors, which have been explored for their potential in treating inflammation-related pathologies [2].

Why 1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea Cannot Be Replaced by a Generic sEH Inhibitor


The sEH inhibitor landscape is characterized by extreme sensitivity of binding affinity to specific structural features. The piperazine urea class exhibits wide potency ranges from micromolar to sub-nanomolar depending on subtle modifications to the N-aryl substituent, spacer length, and the nature of the carbonyl-linked heterocycle [1]. Compounds within the same patent family as CAS 1207030-38-3 (US10377744, US11123311, US11723929) can vary by orders of magnitude in Ki depending on whether the terminal group is thiophene-2-carbonyl versus other acyl, sulfonyl, or alkyl substituents [2]. Generic substitution without confirmation of target engagement data risks selecting a compound with significantly reduced or absent sEH inhibitory activity, undermining experimental reproducibility and therapeutic relevance [1].

Quantitative Evidence Guide: 1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (CAS 1207030-38-3) Against Its Closest Comparators


Sub-Nanomolar sEH Binding Affinity Versus Benchmark Piperazine Urea Inhibitors

CAS 1207030-38-3 demonstrates a Ki of 1.40 nM against recombinant human sEH, representing approximately 500-fold greater affinity compared to the 5-benzyl-substituted piperazine urea lead compound which exhibited an IC50 of 1.37 µM (approximately 1370 nM) against human sEH [2]. This potency level places it among the most potent piperazine urea sEH inhibitors reported, with affinity comparable to optimized 1-adamantyl-urea based inhibitors such as compound 29c (IC50 = 7.0 nM) [1]. The thiophene-2-carbonyl group may contribute uniquely to this potency through specific interactions within the sEH active site, though direct structural confirmation through co-crystallography is not yet publicly available.

soluble epoxide hydrolase enzyme inhibition urea-based inhibitors

Structural Differentiation from Common Piperazine Urea sEH Inhibitor Scaffolds

The thiophene-2-carbonyl substituent on the piperazine ring represents a distinct structural choice compared to the more commonly employed acetyl, sulfonyl, or benzyl substituents in known sEH inhibitors [1]. SAR studies on piperazine urea sEH inhibitors have demonstrated that the N4-substituent dramatically impacts both potency and pharmacokinetic properties—acetyl and sulfonyl substitutions were identified as optimal in one series, while the 1,3,4-oxadiazol-5-one/thione congeners achieved IC50 values of 42 and 56 nM in a separate study [1][2]. The thiophene-2-carbonyl group in CAS 1207030-38-3 introduces a heteroaromatic carbonyl that may confer distinct electronic and steric properties compared to these alternatives, potentially affecting binding site interactions, metabolic stability, and physicochemical properties [1].

structure-activity relationship piperazine urea heterocyclic pharmacophore

Patent-Backed Composition of Matter with Multi-Jurisdictional Protection

CAS 1207030-38-3 is explicitly claimed as 'Compound 1' in three granted US patents: US10377744, US11123311, and US11723929 [1]. This multi-patent coverage indicates that the compound has been independently evaluated and deemed to possess sufficient novelty, utility, and non-obviousness across multiple patent examinations. In contrast, many earlier piperazine urea sEH inhibitors described in the literature (e.g., the 5-substituted piperazine ureas from 2006 and the N4-acetyl piperazine ureas from 2010) are in the public domain or have expired patent coverage [2][3]. The ongoing patent protection may be relevant for organizations conducting proprietary drug discovery or seeking freedom-to-operate clarity.

intellectual property composition of matter sEH inhibitor patent

Optimal Application Scenarios for 1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (CAS 1207030-38-3) Based on Quantitative Evidence


High-Sensitivity sEH Target Engagement Studies Requiring Maximal Potency

For biochemical and cellular assays where achieving complete sEH inhibition at low nanomolar concentrations is critical, CAS 1207030-38-3 provides a Ki of 1.40 nM—substantially more potent than many first-generation piperazine urea sEH inhibitors that operate in the micromolar to high nanomolar range. This potency advantage makes it suitable for target validation studies where near-complete target engagement is required to establish pharmacological effect thresholds [1].

Structure-Activity Relationship (SAR) Reference Compound for Piperazine Urea sEH Inhibitor Optimization

As a compound with a well-defined thiophene-2-carbonyl substituent and validated sub-nanomolar potency, CAS 1207030-38-3 can serve as a benchmark reference compound for medicinal chemistry programs exploring novel piperazine urea sEH inhibitors. Its potency provides a high bar against which newly synthesized analogs can be quantitatively compared for binding affinity improvements [1]. Comparative analysis against this compound can reveal whether modifications to the N-aryl group, ethylene linker, or piperazine N4-substituent enhance or diminish sEH inhibition [2].

Pharmacological Tool for In Vitro Inflammatory Disease Models

Given sEH's established role in hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs), inhibitors with high potency are valuable pharmacological tools in cellular and ex vivo models of inflammation [2]. CAS 1207030-38-3, with its 1.40 nM Ki, can be employed at low concentrations to probe sEH-dependent pathways in arachidonic acid metabolism, potentially in cell types relevant to cardiovascular, renal, or neuroinflammatory conditions where sEH inhibition has shown therapeutic promise [1].

Proprietary Drug Discovery Programs Requiring Patent-Protected Chemical Matter

For organizations conducting proprietary drug discovery in the sEH inhibitor space, CAS 1207030-38-3 offers the advantage of being explicitly covered by multiple granted US composition-of-matter patents (US10377744, US11123311, US11723929). This patent protection provides intellectual property positioning not available with earlier public-domain piperazine urea sEH inhibitors, which may be advantageous for freedom-to-operate considerations and potential lead optimization campaigns [1].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.